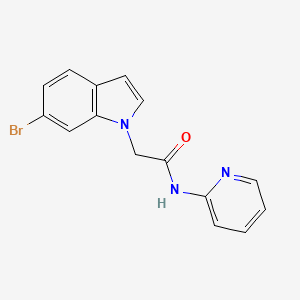![molecular formula C19H25N3O3S2 B6005795 N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, also known as DTBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTBP is a piperidinecarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide reacts with cysteine and glutathione through its piperidinecarboxamide group, leading to the formation of a fluorescent adduct. The reaction is highly specific and can be used to detect cysteine and glutathione in biological samples. N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide can also cross-link proteins through its reactive piperidinecarboxamide group, leading to the formation of protein complexes. This property has been used to study protein-protein interactions.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, making it a potential antitumor agent. It has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects, protecting neurons from oxidative stress.
実験室実験の利点と制限
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a highly specific fluorescent probe for the detection of cysteine and glutathione, making it a valuable tool for studying redox biology. Its ability to cross-link proteins makes it a useful tool for studying protein-protein interactions. However, N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has limitations in terms of its solubility and stability in biological samples, which can affect its performance in experiments.
将来の方向性
There are several future directions for the study of N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide. One potential direction is the development of N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide derivatives with improved solubility and stability in biological samples. Another direction is the investigation of N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide as an antitumor agent in vivo. Additionally, N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide could be used to study the redox regulation of biological processes in disease states, such as cancer and neurodegenerative diseases.
合成法
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide can be synthesized using different methods, such as the reaction of 4-(dimethylamino)benzaldehyde with 2-thiophenesulfonyl chloride in the presence of a base, followed by the addition of piperidine and subsequent purification. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-thiophenesulfonyl isocyanate in the presence of a base, followed by the addition of piperidine and purification. Both methods yield N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide in high purity.
科学的研究の応用
N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use as a fluorescent probe for the detection of cysteine and glutathione. It has also been used as a tool for studying protein-protein interactions, as it can cross-link proteins through its reactive piperidinecarboxamide group. Additionally, N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide has been investigated for its potential use as an antitumor agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-21(2)17-9-7-15(8-10-17)13-20-19(23)16-5-3-11-22(14-16)27(24,25)18-6-4-12-26-18/h4,6-10,12,16H,3,5,11,13-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJYYYOVKJYJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)


![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)

![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![N-(3-methoxyphenyl)-3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6005802.png)